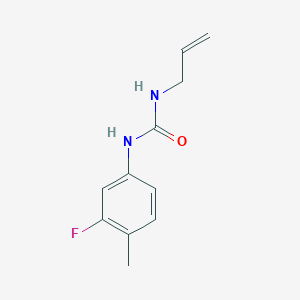
1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as Flupentixol, which is a neuroleptic drug used to treat schizophrenia and other psychotic disorders. However,
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. This compound can also induce apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria.
Biochemical and Physiological Effects:
1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea has been shown to have various biochemical and physiological effects. This compound can inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase. It can also induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea in lab experiments is its potent anticancer activity. This compound can inhibit the growth of cancer cells at low concentrations, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the scientific research application of 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea. One of the areas of interest is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the identification of the specific signaling pathways that are targeted by this compound, which can lead to the development of more targeted cancer therapies. Additionally, the use of 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea in combination with other anticancer agents can be explored to enhance its efficacy and reduce side effects.
Conclusion:
In conclusion, 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea is a promising compound with potential applications in various fields, particularly in cancer therapy. Its potent anticancer activity, mechanism of action, and biochemical and physiological effects make it a subject of interest in scientific research. Further studies are needed to explore its full potential and develop more effective cancer therapies.
Métodos De Síntesis
The synthesis method for 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea involves the reaction of 3-Fluoro-4-methylaniline with propargyl bromide in the presence of potassium carbonate. The resulting compound is then reacted with N,N-dimethylformamide to obtain the final product. This method has been optimized to produce high yields of 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea has been extensively studied for its potential applications in various fields. One of the significant research areas is its use as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-3-6-13-11(15)14-9-5-4-8(2)10(12)7-9/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKNGHYHFZLIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

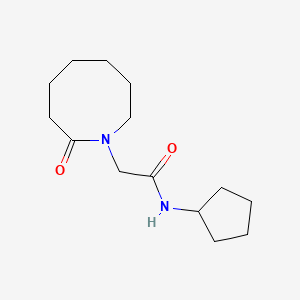
![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)
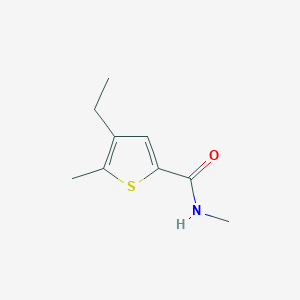
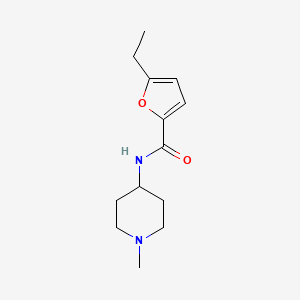

![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)
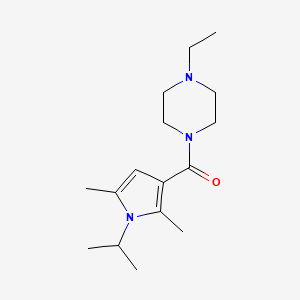
![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)


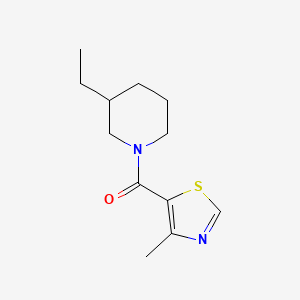
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)
